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Compound of Interest

Compound Name: (S)-Penbutolol Hydrochloride

CAS No.: 28291-30-7

Cat. No.: B583696

Get Quote

The story of (S)-Penbutolol is intrinsically linked to the broader history of beta-adrenergic

receptor antagonists (beta-blockers). The conceptual groundwork was laid in 1948 when

Raymond P. Ahlquist published his seminal work categorizing adrenergic receptors into two

distinct types, α and β, based on their responses to catecholamines.[1][2] This discovery was

the critical first step, providing a specific target for drug development.

It wasn't until the early 1960s that Sir James Black and his team at Imperial Chemical

Industries (ICI) in Great Britain capitalized on Ahlquist's findings.[1][2] Driven by the hypothesis

that blocking the effects of adrenaline on the heart could alleviate the pain of angina pectoris,

they developed the first clinically significant beta-blockers.[3] Their work led to the introduction

of pronethalol in 1962, and more importantly, propranolol in 1964, which became the prototype

for this revolutionary class of cardiovascular drugs.[2] Propranolol was the first major

breakthrough in angina treatment in nearly a century and quickly found use in treating

hypertension, arrhythmia, and other cardiovascular diseases.[2][3]

The Critical Role of Stereochemistry
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A fundamental principle in pharmacology is that of chirality. Many drug molecules are chiral,

meaning they exist as two non-superimposable mirror images called enantiomers. While

chemically similar, these enantiomers can interact differently with chiral biological targets like

receptors and enzymes. This leads to one enantiomer—the eutomer—being responsible for the

desired therapeutic effect, while the other—the distomer—may be less active, inactive, or even

contribute to undesirable side effects.

For the aryloxyaminopropanol class of beta-blockers, to which penbutolol belongs, the beta-

blocking activity resides almost exclusively in the (S)-enantiomer.[4] The development of (S)-

Penbutolol is a prime example of "chiral switching," where a drug originally marketed as a

racemic mixture (a 50:50 mix of both enantiomers) is later developed as a single, more active

enantiomer.

Part 2: The Emergence of Penbutolol
Penbutolol (1-tert-butylamino-3-(2-cyclopentylphenoxy)-propan-2-ol) was developed as a

potent, non-selective beta-blocker, acting on both β1 and β2 adrenergic receptors.[5][6] Early

pharmacological studies revealed several key characteristics:

High Potency: It was found to be approximately four times more potent than propranolol in

both in-vitro and in-vivo models.[7]

Long Duration of Action: Compared to propranolol, penbutolol exhibited a longer-lasting

activity, allowing for once-daily dosing.[7][8]

Intrinsic Sympathomimetic Activity (ISA): Penbutolol acts as a partial agonist at β-adrenergic

receptors.[5][9] This means that even while blocking the effects of potent catecholamines like

adrenaline, it causes a low level of receptor stimulation. This property can be clinically useful

in preventing excessive bradycardia (slowing of the heart rate).[9]

Isolating the Active Enantiomer: The Rationale for (S)-
Penbutolol
Research soon confirmed the stereoselective nature of penbutolol's activity. The (S)-(-)-isomer

was identified as the eutomer, being about 200 times more active than its (R)-(+)-enantiomer.

[10] The (S)-enantiomer is responsible for the therapeutic beta-blocking and antiarrhythmic
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effects.[10] This significant difference in potency provided a strong rationale for developing the

single-enantiomer formulation, (S)-Penbutolol Hydrochloride, to deliver the therapeutic effect

while minimizing the patient's exposure to the less active distomer. Penbutolol was one of the

first beta-blockers to be applied in the clinic as a pure (S)-enantiomer.[10]

Part 3: Synthesis and Pharmacological Profile
Chemoenzymatic Synthesis of (S)-Penbutolol
The efficient and stereoselective synthesis of (S)-Penbutolol is crucial for its production as a

single-enantiomer drug. Chemoenzymatic methods, which combine chemical reactions with

highly selective enzymatic steps, offer a green and effective route. A common strategy involves

the kinetic resolution of a racemic intermediate using a lipase.
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Step 1: Epoxide Formation

Step 2: Enzymatic Kinetic Resolution

Step 3: Isolation & Hydrolysis (Optional)Step 4: Amination

Step 5: Salt Formation

2-Cyclopentylphenol +
Epichlorohydrin

Racemic Chlorohydrin Intermediate
(1-chloro-3-(2-cyclopentylphenoxy)propan-2-ol)

Base (e.g., NaOH)

Racemic Chlorohydrin

(R)-Chlorohydrin (unreacted)

Lipase B (Candida antarctica)
+ Vinyl Butanoate

(S)-Butyrate Ester

Lipase B (Candida antarctica)
+ Vinyl Butanoate

(R)-Chlorohydrin (S)-Chlorohydrin

Hydrolysis (if needed)

Isolate (R)-Chlorohydrin

(S)-Penbutolol

tert-Butylamine

(S)-Penbutolol

(S)-Penbutolol Hydrochloride

HCl
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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